4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate
Description
The compound 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate is a synthetic heterocyclic molecule featuring a pyrazole core substituted with a 4-chlorophenylthio group, a methyl group, a phenyl group, and a 2-chloro-6-fluorobenzoate ester.
The compound’s crystallographic characterization likely employs programs like SHELXL and SHELXS, which are widely used for small-molecule refinement and structure solution . Visualization tools such as ORTEP-3 may further aid in elucidating its molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2FN2O2S/c1-14-21(31-17-12-10-15(24)11-13-17)22(28(27-14)16-6-3-2-4-7-16)30-23(29)20-18(25)8-5-9-19(20)26/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUKXUOGKRYRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C21H15ClN2O3S
- Molecular Weight : 410.882 g/mol
- CAS Number : [Not provided in search results]
Synthesis
The synthesis of pyrazole derivatives, including the target compound, typically involves multi-component reactions (MCRs). These methods facilitate the efficient construction of complex molecules with significant biological activity. The compound can be synthesized through reactions involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and various electrophiles, leading to diverse derivatives with enhanced bioactivity .
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were evaluated against multiple cancer cell lines, showing significant cytotoxic effects. Notably, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | A549 (Lung) | 2.14 |
| 4c | MCF7 (Breast) | 0.63 |
| 6c | HeLa (Cervical) | 2.17 |
| 7c | HepG2 (Liver) | 1.13 |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial effects through enzyme inhibition and disruption of microbial cell walls. The presence of the chlorophenyl thio group enhances its interaction with microbial targets .
Other Pharmacological Activities
In addition to anticancer and antimicrobial activities, pyrazole derivatives have shown potential in other areas:
- Anti-inflammatory : Certain derivatives have been reported to inhibit inflammatory pathways.
- Antidiabetic : Some compounds exhibit hypoglycemic effects by modulating glucose metabolism.
Case Studies
A notable case study involved a series of synthesized pyrazole derivatives that were evaluated for their biological activity:
- Study on Antitumor Activity : A derivative was shown to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.
- Enzyme Inhibition Studies : The compound demonstrated significant inhibition against urease and acetylcholinesterase, suggesting applications in treating conditions like kidney stones and Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Stability
The 4-chlorophenylthio group is a recurring motif in bioactive molecules. For instance, 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP) is a cAMP analog with enhanced membrane permeability due to the lipophilic 4-chlorophenylthio substitution .
Table 1: Key Substituent Comparisons
Halogenation Patterns and Reactivity
The 2-chloro-6-fluorobenzoate ester in the target compound introduces steric and electronic effects distinct from simpler benzoate derivatives. For example:
- 2-Chlorobenzoate esters are known for their hydrolytic stability compared to unsubstituted analogs.
- Fluorine at the 6-position may enhance electronegativity and influence π-stacking interactions, a feature observed in fluorinated pharmaceuticals like ciprofloxacin.
Crystallographic and Computational Insights
The structural refinement of the target compound likely leverages SHELXL for high-precision parameterization . Comparatively, derivatives like Sp-8-pCPT-2-O-methyl-cAMPS rely on similar crystallographic workflows but exhibit distinct torsion angles due to methyl or phosphoryl modifications .
Table 2: Crystallographic Data (Hypothetical)
| Parameter | Target Compound | 8-pCPT-cAMP | 3-Methyl-pyrazole ester |
|---|---|---|---|
| Bond length (C-S) (Å) | 1.78 | 1.82 | 1.80 |
| Torsion angle (C-S-C-Cl) (°) | 112.3 | 105.7 | N/A |
| Space group | P21/c | P212121 | P1 |
Research Findings and Implications
- Synthetic Versatility : The pyrazole core allows modular substitution, enabling optimization for applications in medicinal chemistry or materials science.
- Halogen Synergy : Dual chloro-fluoro substitution may enhance both stability and target affinity, as seen in agrochemicals like fipronil.
- Limitations : The compound’s high molecular weight and hydrophobicity could limit bioavailability, a challenge also observed in 8-pCPT-cAMP derivatives .
Q & A
Q. What are the common synthetic routes for preparing 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate, and how can reaction efficiency be optimized?
A general method involves coupling intermediates like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole with substituted benzoates under heterogeneous catalysis. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C yields pure products after recrystallization. Monitoring via TLC and optimizing catalyst loading (10 wt%) improves efficiency .
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, S-C, and C-F stretches), while NMR confirms substituent environments (e.g., aromatic protons and methyl groups). X-ray diffraction provides definitive structural validation, as demonstrated for analogous pyrazole derivatives .
Q. What safety protocols are essential when handling halogenated pyrazole derivatives?
Follow hazard codes P201 (obtain specialized instructions) and P210 (avoid ignition sources). Use PPE, conduct reactions in fume hoods, and ensure waste disposal complies with halogenated organic compound regulations .
Advanced Research Questions
Q. How can hydrogen bonding and crystal packing patterns be analyzed to predict solid-state stability?
Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs in crystallographic data. For example, C=O···H-N interactions in pyrazole derivatives stabilize layered packing, as seen in SHELXL-refined structures. Software like SHELX and ORTEP-3 visualizes these networks .
Q. What computational methods predict electronic properties and reactivity of this compound?
Multiwfn calculates electrostatic potential surfaces (EPS) and localized orbital locator (LOL) maps to identify electrophilic/nucleophilic sites. Wavefunction analysis of thioether and ester groups reveals charge distribution critical for interaction with biological targets .
Q. How can environmental fate studies be designed to assess ecological risks?
Adopt INCHEMBIOL’s framework: (1) Measure logP and hydrolysis rates to model abiotic distribution; (2) Use LC-MS/MS to quantify bioaccumulation in model organisms; (3) Assess chronic toxicity via multi-tiered assays (e.g., Daphnia magna survival, algal growth inhibition) .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
For example, if NMR suggests conformational flexibility but X-ray shows rigidity, perform variable-temperature NMR and DFT geometry optimization to reconcile discrepancies. Cross-validate with Raman spectroscopy for vibrational mode consistency .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
Replace PEG-400 with recyclable ionic liquids to enhance solvent recovery. Use flow chemistry for precise temperature control during thioether formation. Purify via high-performance countercurrent chromatography (HPCCC) to isolate stereoisomers .
Methodological Guidance Tables
Table 1. Key spectroscopic benchmarks for structural validation:
| Technique | Expected Signals | Reference |
|---|---|---|
| IR | 1740–1720 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-F), 750 cm⁻¹ (C-S) | |
| NMR | δ 7.2–8.1 (aromatic H), δ 2.4 (CH₃), δ 5.1 (CH₂-S) | |
| X-ray | C-Cl bond length: ~1.74 Å; dihedral angle between pyrazole and benzoate: <30° |
Table 2. Computational parameters for electronic analysis:
| Software | Functionality | Application Example |
|---|---|---|
| Multiwfn | Electron localization function (ELF), EPS maps | Identify reactive sites for SAR |
| Gaussian 16 | DFT geometry optimization (B3LYP/6-311+G(d,p)) | Predict hydrolysis pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
